2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a chlorinated cyclohexadienone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-one with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Coupling with Benzoic Acid: The hydrazone intermediate is then coupled with benzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chloro group in the cyclohexadienone ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific chemical and physical properties. It is also explored for its potential use in agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular redox processes, leading to oxidative stress and cell death. It can also disrupt DNA synthesis and repair mechanisms, contributing to its cytotoxic effects.
Comparison with Similar Compounds
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]acetic acid: This compound has a similar structure but features an acetic acid moiety instead of a benzoic acid moiety. The difference in the acid group can lead to variations in reactivity and biological activity.
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]propanoic acid: Similar to the acetic acid derivative, this compound has a propanoic acid moiety. The longer carbon chain can influence its solubility and interaction with biological targets.
2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoic acid: This compound features a butanoic acid moiety, further extending the carbon chain. The increased hydrophobicity can affect its distribution and efficacy in biological systems.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and develop new applications.
Properties
CAS No. |
159275-78-2 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-5-6-12(17)11(7-8)16-15-10-4-2-1-3-9(10)13(18)19/h1-7,17H,(H,18,19) |
InChI Key |
BZGYHBTVOWAPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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